

Vanadium(V) Fluoride: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Vanadium pentafluoride*

Cat. No.: *B1594393*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium(V) fluoride (VF_5), a unique inorganic compound, exists as a colorless, volatile liquid at room temperature.^[1] Its high reactivity and strong fluorinating capabilities make it a compound of significant interest in various fields, including organic synthesis and materials science.^[1] This technical guide provides an in-depth overview of the core physical properties of Vanadium(V) fluoride, offering detailed experimental protocols for their determination and synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may work with or encounter this highly reactive substance.

Core Physical Properties

The physical characteristics of Vanadium(V) fluoride are summarized in the tables below, providing a clear and concise reference for its fundamental properties.

General and Thermal Properties

Property	Value
Chemical Formula	VF_5
Molar Mass	145.934 g/mol
Appearance	Colorless liquid/solid
Melting Point	19.5 °C (67.1 °F; 292.6 K)[1]
Boiling Point	48.3 °C (118.9 °F; 321.4 K)[1]
Enthalpy of Formation ($\Delta_f H^0$)	-1429.4 ± 0.8 kJ/mol (gas phase)[1]

Density and Solubility

Property	Value
Density (Solid)	2.502 g/cm ³ [1]
Solubility	
Water	Reacts to form VOF_3 and HF [1]
Alcohols	Soluble[1]
Liquid Chlorine (Cl_2)	Soluble without reaction[1]
Liquid Bromine (Br_2)	Soluble without reaction[1]
Hydrogen Fluoride (HF)	Moderately soluble[1]

Structural and Spectroscopic Properties

Vanadium(V) fluoride exhibits different structures in its gaseous and solid states. In the gas phase, it adopts a trigonal bipyramidal geometry with D_{3h} symmetry, as determined by electron diffraction.[1] As a solid, it forms a polymeric structure where vanadium centers are octahedrally coordinated and linked by fluoride bridges.[1]

Experimental Protocols

Given the highly reactive and moisture-sensitive nature of Vanadium(V) fluoride, all experimental procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or

argon) using appropriate glovebox or Schlenk line techniques. All glassware and equipment must be rigorously dried before use.

Synthesis of Vanadium(V) Fluoride

Two primary methods for the synthesis of Vanadium(V) fluoride are detailed below.

1. Direct Fluorination of Vanadium Metal

This method involves the direct reaction of vanadium metal with fluorine gas.[\[1\]](#)

- Reaction: $2 \text{ V} + 5 \text{ F}_2 \rightarrow 2 \text{ VF}_5$
- Procedure:
 - Place a known quantity of high-purity vanadium metal powder in a nickel or Monel reaction tube.
 - Evacuate the reaction system and then introduce a stream of dry fluorine gas, diluted with nitrogen.
 - Gradually heat the reaction tube to 300 °C.
 - The volatile Vanadium(V) fluoride product is carried out of the reaction zone by the gas stream.
 - Collect the product in a cold trap cooled with a suitable refrigerant (e.g., dry ice/acetone slush at -78 °C).
 - The collected VF_5 can be further purified by fractional distillation under vacuum.

2. Disproportionation of Vanadium(IV) Fluoride

This method involves the thermal decomposition of Vanadium(IV) fluoride (VF_4).[\[1\]](#)[\[2\]](#)

- Reaction: $2 \text{ VF}_4 \rightarrow \text{VF}_3 + \text{VF}_5$
- Procedure:

- Place Vanadium(IV) fluoride in a suitable reaction vessel connected to a vacuum line with a cold trap.
- Heat the VF₄ to 650 °C under vacuum.[1]
- The volatile Vanadium(V) fluoride will sublime and can be collected in the cold trap.
- The non-volatile Vanadium(III) fluoride (VF₃) remains in the reaction vessel.

Determination of Physical Properties

1. Melting Point Determination

Due to its low melting point and reactivity, the melting point of VF₅ must be determined in a sealed, inert environment.

- Methodology:

- Under an inert atmosphere, a small amount of solidified VF₅ is sealed in a thin-walled glass capillary tube.
- The capillary tube is placed in a calibrated melting point apparatus with a controlled heating rate.
- The temperature at which the solid completely transforms into a clear liquid is recorded as the melting point.

2. Boiling Point Determination

A sealed-tube method is recommended for determining the boiling point of the volatile and reactive VF₅.

- Methodology:

- A small, pure sample of liquid VF₅ is placed in a micro boiling point tube containing an inverted capillary tube.

- The apparatus is heated in a controlled manner in a suitable heating bath (e.g., silicone oil).
- The temperature at which a steady stream of bubbles emerges from the capillary and then, upon slight cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.

3. Density Measurement

The density of liquid VF₅ can be determined using a pycnometer under an inert atmosphere.

- Methodology:
 - The mass of a clean, dry, and calibrated pycnometer of a known volume is accurately measured.
 - The pycnometer is filled with liquid VF₅ inside a glovebox.
 - The filled pycnometer is sealed and its mass is accurately measured.
 - The density is calculated by dividing the mass of the VF₅ by the volume of the pycnometer.

4. Solubility Determination

Qualitative and quantitative solubility can be determined under inert conditions.

- Methodology:
 - Qualitative: Small amounts of VF₅ are added to various anhydrous solvents in sealed tubes under an inert atmosphere. The mixture is agitated, and the solubility is observed visually.
 - Quantitative: A saturated solution of VF₅ in a specific solvent is prepared by agitating an excess of VF₅ with the solvent at a constant temperature. The saturated solution is then carefully filtered to remove any undissolved solid. A known volume of the filtrate is taken, and the solvent is evaporated under vacuum. The mass of the remaining VF₅ residue is measured to determine the concentration.

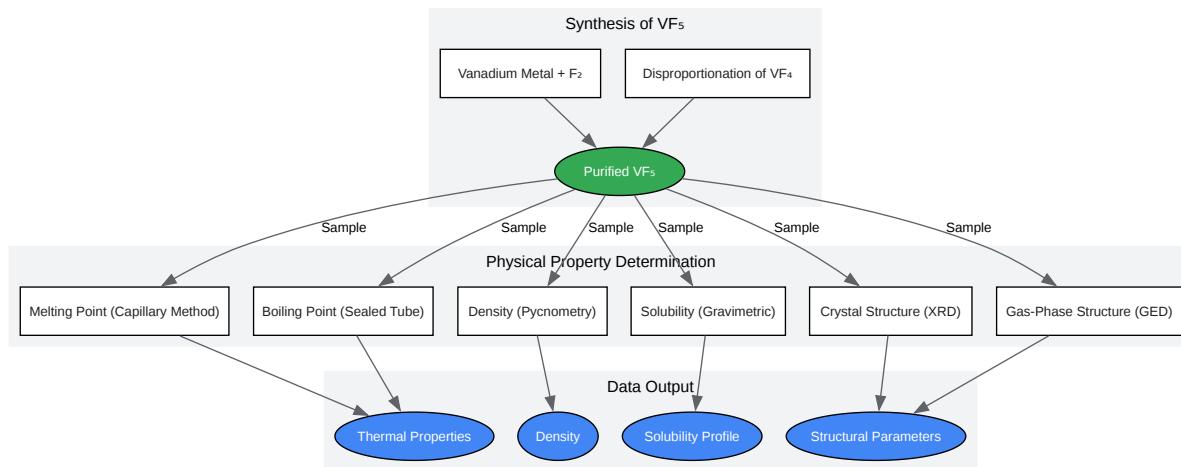
5. Crystal Structure Determination (X-ray Diffraction)

Single crystals of VF₅ for X-ray diffraction can be grown by slow sublimation or crystallization from a suitable non-reactive solvent at low temperatures.

- Methodology:

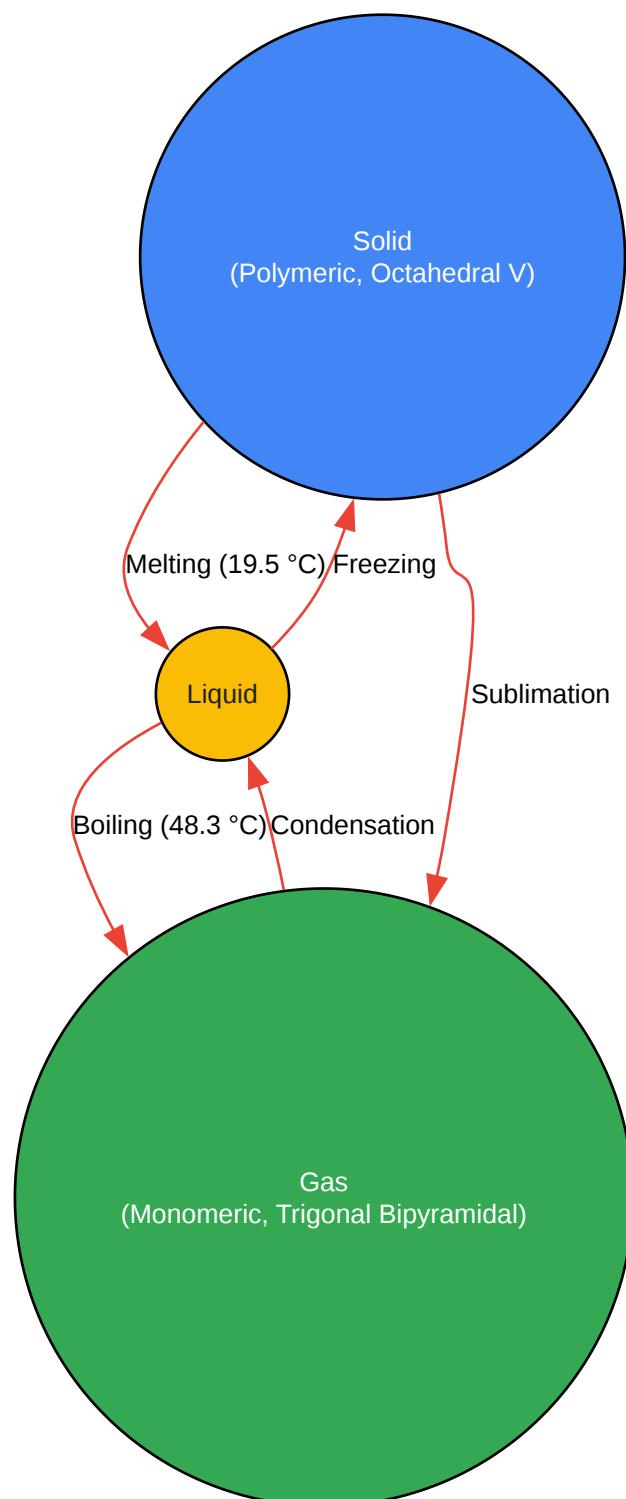
- A suitable single crystal is mounted on a goniometer head in a cryostream of cold, dry nitrogen gas to prevent both reaction with air and melting.
- The crystal is irradiated with a monochromatic X-ray beam.
- The diffraction pattern is collected on a detector.
- The data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

6. Gas-Phase Structure Determination (Electron Diffraction)


The molecular structure of VF₅ in the gas phase is determined using gas electron diffraction.[\[1\]](#)

- Methodology:

- A high-energy electron beam is passed through a jet of gaseous VF₅ in a high-vacuum chamber.
- The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded.
- Analysis of the diffraction pattern provides information about the interatomic distances and bond angles in the VF₅ molecule.


Visualizations

Experimental Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and physical property determination of Vanadium(V) fluoride.

Relationship Between Physical States of Vanadium(V) Fluoride

[Click to download full resolution via product page](#)

Caption: Phase transitions and structural forms of Vanadium(V) fluoride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vanadium pentafluoride - Wikipedia [en.wikipedia.org]
- 2. Vanadium tetrafluoride - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Vanadium(V) Fluoride: A Comprehensive Technical Guide to its Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1594393#physical-properties-of-vanadium-v-fluoride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com